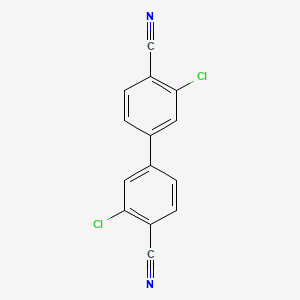

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXKOQPECRHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742663 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068162-79-7 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (CAS 1068162-79-7): A Key Intermediate in Androgen Receptor Antagonist Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile, a key chemical intermediate in the synthesis of novel androgen receptor (AR) antagonists. The androgen receptor is a critical therapeutic target in the management of prostate cancer. This document details the physicochemical properties, synthesis, and spectral analysis of this compound. Furthermore, it delves into the mechanism of action of the androgen receptor and the role of its antagonists in disease intervention. Detailed experimental protocols for a representative synthesis, purity analysis via High-Performance Liquid Chromatography (HPLC), and a competitive androgen receptor binding assay are provided to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Significance of a Biaryl Scaffold

This compound, also known as 3,3'-Dichloro-4,4'-dicyanobiphenyl, is a symmetrically substituted biaryl compound. Its rigid backbone and the presence of strategically placed chloro and cyano functionalities make it an important building block in medicinal chemistry. The cyano groups can act as hydrogen bond acceptors, while the chloro substituents can modulate the compound's pharmacokinetic properties and provide sites for further chemical modification.

The primary significance of this molecule lies in its utility as a scaffold for the development of potent and selective androgen receptor (AR) antagonists. The AR signaling pathway plays a crucial role in the development and progression of prostate cancer, making it a prime target for therapeutic intervention. Non-steroidal antiandrogens with a biaryl core have shown promise in overcoming the limitations of existing therapies, including the development of resistance. This guide serves as a technical resource for researchers working with this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1068162-79-7 | |

| Molecular Formula | C₁₄H₆Cl₂N₂ | |

| Molecular Weight | 273.12 g/mol | |

| IUPAC Name | This compound | PubChem |

| Synonym | 3,3'-Dichloro-4,4'-dicyanobiphenyl | |

| Appearance | Gray to purple crystalline solid (predicted based on related compounds) | |

| Purity | ≥98% (commercially available) | |

| Storage | Sealed in dry, 2-8°C | |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and acetonitrile. | |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | |

| logP (calculated) | 4.40376 |

Synthesis and Spectroscopic Characterization

Representative Synthesis: Ullmann Coupling

The Ullmann reaction provides a robust method for the homocoupling of aryl halides to form symmetrical biaryls, mediated by copper.

Disclaimer: This is a representative protocol and may require optimization for the synthesis of this compound.

Materials:

-

2-Chloro-4-iodobenzonitrile

-

Copper powder (activated)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 2-chloro-4-iodobenzonitrile (1.0 eq) and activated copper powder (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts. Dilute the filtrate with water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

An In-depth Technical Guide to 3,3'-dichloro-4,4'-dicyanobiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-dichloro-4,4'-dicyanobiphenyl is a halogenated and cyanated aromatic compound with a biphenyl core. This structure imparts a unique combination of properties, including thermal stability, specific electronic characteristics, and the potential for further chemical modification. The presence of chlorine atoms and cyano groups on the biphenyl scaffold makes this molecule a subject of interest in materials science and as a potential building block in the synthesis of more complex molecules, including those with pharmaceutical applications. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, characterization, safety considerations, and potential applications.

Chemical Structure and Properties

The molecular structure of 3,3'-dichloro-4,4'-dicyanobiphenyl consists of two benzene rings linked by a single bond, with chlorine atoms at the 3 and 3' positions and cyano groups at the 4 and 4' positions.

Molecular Formula: C₁₄H₆Cl₂N₂

Molecular Weight: 273.12 g/mol

IUPAC Name: 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile

The arrangement of the substituents on the biphenyl core influences the molecule's overall geometry, polarity, and intermolecular interactions. The chlorine atoms introduce steric hindrance and alter the electronic distribution, while the cyano groups are strong electron-withdrawing groups that can participate in various chemical reactions.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Melting Point | High | The rigid biphenyl core and strong dipole-dipole interactions from the cyano groups suggest a high melting point, similar to other crystalline aromatic nitriles. |

| Boiling Point | High | Expected to be high due to the molecular weight and polarity. |

| Solubility | Low in water; Soluble in organic solvents | The nonpolar biphenyl backbone and chlorine atoms suggest poor water solubility, while the overall structure should be soluble in solvents like dichloromethane, chloroform, and DMF. |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar biphenyl derivatives. |

Synthesis of 3,3'-dichloro-4,4'-dicyanobiphenyl

A plausible and well-established synthetic route for the preparation of 3,3'-dichloro-4,4'-dicyanobiphenyl is the double Sandmeyer reaction starting from 3,3'-dichlorobenzidine. This multi-step synthesis involves the diazotization of the primary aromatic amine groups, followed by cyanation using a copper(I) cyanide catalyst.[1]

Reaction Pathway

Sources

3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile synonyms and nomenclature

An In-depth Technical Guide to the Synthesis and Nomenclature of 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile

This technical guide provides a comprehensive overview of 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile, a specialized aromatic dinitrile. As this compound is not extensively documented in commercial or academic literature, this guide focuses on its systematic nomenclature and a robust, scientifically grounded, hypothetical synthetic route derived from its logical precursor, 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine (commonly known as 3,3'-dichlorobenzidine). This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of the synthesis and potential properties of this molecule.

Nomenclature and Identification

The structure of 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile is defined by a biphenyl core with chlorine atoms at the 3 and 3' positions and nitrile groups at the 4 and 4' positions. While a specific CAS number for this compound is not found in major chemical databases, its nomenclature and the identification of its key precursor are straightforward.

Table 1: Core Compound Identification

| Identifier | 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile (Target) | 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine (Precursor) |

|---|---|---|

| IUPAC Name | 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile | 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine |

| Common Synonyms | 3,3'-dichloro-4,4'-dicyanobiphenyl | 3,3'-Dichlorobenzidine; o,o'-Dichlorobenzidine |

| CAS Number | Not Assigned | 91-94-1[1] |

| Molecular Formula | C₁₄H₆Cl₂N₂ | C₁₂H₁₀Cl₂N₂[1] |

| Molecular Weight | 273.12 g/mol | 253.13 g/mol [1] |

Synthetic Pathway: The Sandmeyer Reaction

The most logical and well-established method for converting an aromatic primary amine to a nitrile is the Sandmeyer reaction.[2][3] This two-step process involves the initial conversion of the amine to a diazonium salt (diazotization), followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[2][4] Given the diamine nature of 3,3'-dichlorobenzidine, a double Sandmeyer reaction is required to yield the target dinitrile.

The overall transformation is as follows:

Figure 1: Overall synthetic pathway from 3,3'-dichlorobenzidine to the target dinitrile via a bis(diazonium) salt intermediate.

Expertise & Causality: Rationale for the Synthetic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry due to its reliability and broad scope.[2] The choice of this pathway is dictated by the following principles:

-

Diazotization Efficiency: The conversion of aromatic amines to diazonium salts is a high-yielding and well-understood reaction. The critical parameter is maintaining a low temperature (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[5]

-

Nucleophilic Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its displacement by a nucleophile.

-

Copper(I) Catalysis: Copper(I) cyanide is the classic and most effective reagent for the cyanation step. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating checkpoints and clear rationales for each manipulation. Crucial Safety Note: This synthesis involves highly toxic cyanides and potentially explosive diazonium salt intermediates. It must only be performed by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.[6][7][8]

Reagent Preparation: Copper(I) Cyanide Solution

-

Objective: To prepare the active catalytic species for the cyanation reaction.

-

Procedure (adapted from Organic Syntheses[9]):

-

In a large flask equipped with a mechanical stirrer, suspend copper(I) chloride in water.

-

Slowly add a solution of sodium cyanide in water. The initial precipitate will dissolve to form the soluble copper(I) cyanide complex.

-

Cool the resulting solution to 0–5 °C in an ice bath. This solution should be prepared fresh and used immediately.

-

Step 1: Bis-Diazotization of 3,3'-Dichlorobenzidine

Figure 2: Experimental workflow for the bis-diazotization of 3,3'-dichlorobenzidine.

-

Procedure:

-

In a large beaker, suspend 1.0 equivalent of 3,3'-dichlorobenzidine in approximately 4 equivalents of concentrated hydrochloric acid diluted with water.

-

Cool the suspension to 0–5 °C in an ice-water bath with vigorous stirring. A fine slurry of the diamine dihydrochloride should form.

-

Prepare a solution of 2.1 equivalents of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature never exceeds 5 °C. The reaction is exothermic and produces nitrogen oxides, requiring efficient cooling and ventilation.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

-

Validation Check: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is necessary to ensure complete diazotization.

-

If a large excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.

-

The resulting cold, clear to pale yellow solution of the bis(diazonium) salt is used immediately in the next step. Do not attempt to isolate the diazonium salt as it is explosive in solid form. [5]

-

Step 2: Sandmeyer Cyanation

-

Procedure:

-

To the freshly prepared, cold copper(I) cyanide solution from section 3.1, slowly and carefully add the cold bis(diazonium) salt solution from section 3.2 with vigorous stirring.

-

Control the rate of addition to manage the evolution of nitrogen gas. The temperature should be allowed to rise slowly but should be kept below room temperature initially.

-

After the addition is complete, gradually heat the reaction mixture to 50–60 °C and hold for 1-2 hours, or until the evolution of nitrogen gas ceases. This drives the reaction to completion.

-

A dark-colored solid, the crude product, should precipitate.

-

Work-up and Purification

-

Objective: To isolate and purify the final product from the reaction mixture.

-

Procedure:

-

Cool the reaction mixture to room temperature and collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove inorganic salts.

-

The crude solid can be purified by recrystallization from a suitable organic solvent (e.g., toluene, ethanol, or acetic acid).

-

Alternatively, the crude product can be purified by column chromatography on silica gel.[10]

-

Authoritative Grounding: Safety and Handling

-

Diazonium Salts: These intermediates are notoriously unstable and can decompose explosively, especially when dry.[5] They should always be kept in solution, at low temperatures, and handled behind a blast shield. Any unused diazonium solution should be quenched by adding a reducing agent like hypophosphorous acid before disposal.

-

Cyanide Compounds: Sodium cyanide and copper(I) cyanide are highly toxic.[6] They should be handled in a fume hood with appropriate PPE, including double gloves.[7] Contact with acids will liberate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) at a basic pH before disposal, following institutional safety protocols.[8][11]

Predicted Properties and Characterization

-

Physical Properties: The target compound is expected to be a crystalline solid with a high melting point and low solubility in water, typical of rigid aromatic structures.

-

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The most prominent feature will be a sharp, strong absorption band in the region of 2240–2220 cm⁻¹ characteristic of an aromatic nitrile C≡N stretch.[12]

-

¹³C NMR Spectroscopy: The nitrile carbons will appear in the range of 110-125 ppm. The aromatic region will show distinct signals corresponding to the substituted biphenyl core.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a complex pattern in the aromatic region, consistent with the substituted biphenyl structure.

-

Mass Spectrometry: This will confirm the molecular weight (273.12 g/mol ) and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Potential Applications for Researchers

While specific applications for 3,3'-dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile are not documented, its structure suggests potential utility in several advanced research areas:

-

High-Performance Polymers: Aromatic dinitriles can serve as monomers for the synthesis of polymers like polyimides or poly(triazine)s. The presence of chlorine atoms could enhance thermal stability and flame retardancy, making it a candidate for advanced materials in electronics and aerospace.[13]

-

Organic Electronics: The electron-withdrawing nature of the nitrile groups makes this molecule a potential building block for electron-transporting materials in organic light-emitting diodes (OLEDs) or other organic electronic devices.[14][15]

-

Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmaceuticals.[13] The nitrile groups can be hydrolyzed to carboxylic acids or converted to other functional groups, making this compound a versatile intermediate for creating libraries of novel compounds for drug discovery.[16][17]

References

-

Clarke, H. T.; Read, R. R. o-Tolunitrile and p-Tolunitrile. Org. Synth.1921 , 1, 52. [Link]

-

National Institute of Standards and Technology. [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

StudySmarter. Nitrile Synthesis. [Link]

-

Sheng, M.; Frurip, D.; Gorman, D. Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev.2015 . [Link]

- Google Patents.

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Barbero, M.; et al. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

-

Shaheen, A.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022 , 19, 1355–1398. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

Request PDF. Preparation and odor characteristics of nitriles derived from aldehydes. [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. [Link]

-

Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy2019 , 34(7), 22-25. [Link]

-

Vanderbilt University. Cyanide Salts. [Link]

- Google Patents.

-

Li, J.; et al. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Adv.2021 , 11, 24754-24759. [Link]

-

LSU Health Shreveport. SOP for the safe use of cyanide compounds. [Link]

-

Dartmouth College. Cyanide Salts - Environmental Health and Safety. [Link]

-

Ipca Laboratories Limited. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine Dihydrochloride. [Link]

-

Zhang, H.; et al. Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. SmartMat.2024 , 5(1), e20240039. [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

-

Deadman, B. J.; et al. Exploring Flow Procedures for Diazonium Formation. Molecules2016 , 21(7), 920. [Link]

-

IJRAR. Aromatic Chemistry: Properties and Applications. Int. J. of Res. and Anal. Rev.2023 , 10(3). [Link]

-

Fiveable. Aromatic Nitriles Definition. [Link]

-

Fieser, L. F. Pontacyl Brilliant Blue R. Org. Synth.1931 , 11, 86. [Link]

-

U.S. Environmental Protection Agency. Ecotoxicity Profile: 3,3'-Dichlorobenzidine. [Link]

-

Volyniuk, D.; et al. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein J. Org. Chem.2023 , 19, 1891-1901. [Link]

Sources

- 1. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. ijrar.org [ijrar.org]

- 14. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]

- 16. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 17. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Letermovir Dimer Impurity: 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile

A Senior Application Scientist's Perspective on Formation, Analysis, and Control

Introduction: The Criticality of Impurity Profiling in Modern Antiviral Therapeutics

Letermovir, a first-in-class antiviral agent, has marked a significant advancement in the prophylaxis of cytomegalovirus (CMV) infection in immunocompromised patient populations. Its novel mechanism of action, targeting the viral terminase complex, underscores the ingenuity of modern drug development. However, the synthesis of such a structurally complex molecule is an intricate process, often accompanied by the formation of process-related impurities. These impurities, even at trace levels, can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1]

This technical guide provides a comprehensive examination of a specific, challenging impurity: the dimer 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile . While not always explicitly detailed in publicly available literature, the potential for its formation from key synthetic intermediates is a critical consideration for any robust manufacturing process. This document, intended for researchers, scientists, and drug development professionals, will delve into the plausible formation mechanisms of this dimer, present state-of-the-art analytical methodologies for its detection and quantification, and propose effective control strategies rooted in a deep understanding of the synthetic process.

Plausible Formation Pathway: Unraveling the Dimer's Genesis

The formation of this compound as a Letermovir impurity is not a random event but rather a predictable, albeit undesirable, side reaction involving a key synthetic intermediate. A thorough analysis of published Letermovir synthesis routes reveals the likely precursor to be a molecule containing a substituted chlorobenzonitrile functional group.[2][3]

A plausible intermediate in several synthetic approaches to the core of Letermovir is a variation of a substituted benzonitrile. For the purpose of this guide, we will consider a generic intermediate, 4-amino-2-chlorobenzonitrile , which undergoes further transformations. The dimerization is hypothesized to occur under specific reaction conditions, particularly those involving metal catalysts and elevated temperatures, which are common in cross-coupling reactions used in complex API synthesis.

Two primary mechanisms can be postulated for the formation of this dimer impurity:

-

Metal-Catalyzed Homocoupling: Many synthetic routes for complex heterocyclic molecules like Letermovir employ palladium or copper-catalyzed cross-coupling reactions.[4][5] An Ullmann-type reaction, for instance, involves the copper-catalyzed coupling of two aryl halides.[6][7] If an intermediate such as a substituted bromo- or chloro-benzonitrile is used, a homocoupling side reaction can occur, leading to the formation of the dimer. The mechanism involves the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide.[5] Similarly, palladium-catalyzed homocoupling of aryl halides can also lead to the formation of biaryl structures.[4]

-

Radical-Mediated Dimerization: Under certain reaction conditions, particularly those involving single-electron transfer (SET) processes, radical intermediates can be generated.[8] An aryl radical formed from a chlorobenzonitrile intermediate could then dimerize to form the final impurity.

Below is a Graphviz diagram illustrating a plausible metal-catalyzed homocoupling pathway.

Caption: Plausible metal-catalyzed homocoupling pathway for the formation of the dimer impurity.

Analytical Methodologies for Detection and Quantification

The effective control of any impurity hinges on the availability of sensitive, specific, and validated analytical methods. For a non-polar, aromatic compound like this compound, a combination of chromatographic and spectroscopic techniques is essential for its unambiguous identification and accurate quantification.

| Analytical Technique | Principle | Application in Dimer Analysis | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Primary tool for detection and quantification of the dimer impurity relative to the API and other intermediates. | High resolution, excellent quantitative accuracy, and adaptability to various detectors. | Co-elution with other impurities is possible, requiring careful method development. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Confirmatory identification of the dimer by providing its molecular weight. Fragmentation patterns can elucidate the structure. | High specificity and sensitivity. Can detect impurities at very low levels. | Ionization efficiency can vary, potentially affecting quantification without a proper reference standard. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing the magnetic properties of atomic nuclei. | Definitive structural elucidation of the isolated impurity. 1H and 13C NMR are crucial. | Provides unambiguous structural information. | Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity compared to MS. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | May be applicable if the dimer is sufficiently volatile and thermally stable. | Excellent for separating volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |

Step-by-Step Protocol: HPLC Method for Dimer Impurity Quantification

The following is a generalized, robust protocol for the quantification of the this compound impurity in a Letermovir API sample. This method should be validated according to ICH guidelines before implementation.

-

Instrumentation:

-

A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 30% B

-

32-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 234 nm.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of working standards by serial dilution to cover the expected concentration range of the impurity.

-

Sample Solution: Accurately weigh and dissolve the Letermovir API sample in the diluent to a known concentration.

-

-

Analysis and Data Interpretation:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

Identify the dimer impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the dimer impurity in the sample using the calibration curve.

-

Caption: A simplified workflow for the HPLC analysis of the dimer impurity.

Control Strategies: A Proactive Approach to Impurity Mitigation

The most effective strategy for controlling impurities is to prevent their formation in the first place. This requires a deep understanding of the reaction mechanism and the impact of various process parameters.

-

Optimization of Reaction Conditions:

-

Temperature: Homocoupling reactions are often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can help minimize the formation of the dimer.

-

Catalyst Selection and Loading: The choice of metal catalyst and its ligands can significantly influence the selectivity of the desired cross-coupling reaction over the homocoupling side reaction. Screening different catalyst systems and optimizing the catalyst loading are crucial steps.

-

Stoichiometry: Precise control of the stoichiometry of the reactants is essential. An excess of the chlorobenzonitrile intermediate could potentially drive the homocoupling reaction.

-

-

Raw Material Control:

-

The purity of the starting materials and intermediates is paramount. Impurities in the starting materials can sometimes act as catalysts or promoters for side reactions.

-

-

In-Process Controls (IPCs):

-

Implementing in-process monitoring can help track the formation of the dimer impurity throughout the reaction. This allows for adjustments to be made in real-time to mitigate its formation.

-

-

Purification Strategies:

-

While prevention is ideal, effective purification methods are necessary to remove any dimer impurity that does form. Due to the structural similarity to other intermediates, a highly efficient crystallization or chromatographic purification step may be required.

-

Conclusion: Ensuring the Purity and Safety of Letermovir

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. The potential for the formation of the dimer impurity, this compound, in the synthesis of Letermovir highlights the need for a proactive and scientifically driven approach to process development and control. By understanding the plausible formation pathways, implementing robust analytical methodologies, and optimizing the synthetic process, manufacturers can ensure the consistent production of high-purity Letermovir, thereby safeguarding patient safety and ensuring the therapeutic efficacy of this important antiviral medication.

References

-

PubMed. (2016). Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Available at: [Link]

-

Scilit. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Available at: [Link]

-

ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Available at: [Link]

-

ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Ullmann reaction. Available at: [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Available at: [Link]

- Google Patents. (n.d.). WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir.

-

PMC. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Available at: [Link]

-

Longdom Publishing. (n.d.). Process development towards a green manufacturing route for letermovir exploiting novel asymmetric reactions. Available at: [Link]

-

PubMed. (n.d.). Radical-mediated dimerization and oxidation reactions for the synthesis of complex alkaloids. Available at: [Link]

-

PubMed. (n.d.). Dimerization-based control of cooperativity. Available at: [Link]

-

ResearchGate. (n.d.). Commercialized process for the synthesis of letermovir. Available at: [Link]

-

PMC. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Available at: [Link]

-

PMC. (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Available at: [Link]

Sources

- 1. Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Radical-mediated dimerization and oxidation reactions for the synthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Homocoupling Byproducts of 4-bromo-2-chlorobenzonitrile

Introduction

4-Bromo-2-chlorobenzonitrile is a key starting material and intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its halogenated and nitrile functional groups provide multiple reaction sites for the construction of more complex molecular architectures. A common transformation involving this substrate is the formation of a biaryl structure through a carbon-carbon bond-forming reaction, often referred to as a homocoupling reaction. These reactions, which can be catalyzed by transition metals like palladium or copper, are designed to selectively couple two molecules of the starting material.[2][3]

However, the presence of two different halogen atoms (bromine and chlorine) on the aromatic ring introduces challenges in controlling the regioselectivity of the coupling reaction. This can lead to the formation of undesired homocoupling byproducts, which can complicate downstream processes and compromise the purity of the final product. This guide provides an in-depth technical overview of the potential homocoupling byproducts of 4-bromo-2-chlorobenzonitrile and a systematic approach to their identification and characterization.

Plausible Homocoupling Byproducts and Their Formation

The homocoupling of 4-bromo-2-chlorobenzonitrile can theoretically proceed through three distinct pathways, leading to the formation of three different biphenyl isomers. The reactivity of the carbon-halogen bond is a critical factor, with the C-Br bond generally being more reactive than the C-Cl bond in typical cross-coupling reactions.

The primary coupling pathways are:

-

Br-Br Coupling: This is the most anticipated reaction, where the more reactive bromine atoms on two separate molecules are eliminated to form a new carbon-carbon bond. This results in the formation of 5,5'-dichloro-2,2'-dicyanobiphenyl .

-

Br-Cl Coupling: A less favorable, yet possible, reaction involves the coupling of the bromine on one molecule with the chlorine on another. This would yield 5-bromo-4'-chloro-2,2'-dicyanobiphenyl .

-

Cl-Cl Coupling: The least likely pathway involves the coupling at the less reactive chlorine positions, which would produce 4,4'-dibromo-2,2'-dicyanobiphenyl .

The formation of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst (e.g., palladium or copper), ligands, base, and solvent.[2][4] For instance, Ullmann-type reactions using copper are a classic method for forming symmetric biaryls.[3][5] Palladium-catalyzed reactions, on the other hand, can also lead to homocoupling, sometimes as a side reaction in cross-coupling protocols.[6][7][8]

Analytical Strategy for Byproduct Identification

A robust analytical workflow is essential for the unambiguous identification of the homocoupling byproducts. This typically involves a combination of a high-resolution separation technique followed by detailed spectroscopic analysis.

Separation of Isomeric Byproducts

Given that the potential byproducts are isomers with the same molecular weight, their separation is the first critical step.

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point. The different polarities of the isomers should allow for their separation.

-

Gas Chromatography (GC): Due to the relatively low volatility of the biphenyl structures, GC can also be employed. A high-temperature capillary column is necessary.

Spectroscopic Characterization

Once the components of the reaction mixture are separated, their individual structures can be elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[9][10][11]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compounds and their fragmentation patterns.[10] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. When coupled with GC (GC-MS) or LC (LC-MS), it allows for the individual analysis of each separated component.[11] The isotopic pattern of the molecular ion will be a key indicator, as the presence of bromine and chlorine atoms gives a characteristic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[10][12] Both ¹H and ¹³C NMR spectra should be acquired. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning the proton and carbon signals and confirming the substitution pattern on the biphenyl rings.[11]

The following diagram illustrates the proposed analytical workflow for byproduct identification:

Sources

- 1. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]

- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. rroij.com [rroij.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. semanticscholar.org [semanticscholar.org]

Foreword: The Architectural Significance of the Biphenyl Nitrile Scaffold

An In-Depth Technical Guide to Biphenyl Nitrile Derivatives in Pharmaceutical Synthesis

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of bioactive agents. The biphenyl nitrile framework is a quintessential example of such a scaffold. Its rigid, yet conformationally adaptable, biphenyl backbone serves as a crucial anchor, orienting functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets.[1] The nitrile moiety, far from being a passive substituent, is a versatile functional group with profound implications for a molecule's pharmacological profile. It can act as a key hydrogen bond acceptor, a bioisosteric replacement for carbonyl or hydroxyl groups, or serve as a synthetic handle for the construction of more complex functionalities, most notably the tetrazole ring found in many blockbuster pharmaceuticals.[2][3][4]

This guide provides an in-depth exploration of the synthesis and application of biphenyl nitrile derivatives, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide their construction. We will delve into the core catalytic cycles that enable their synthesis, present detailed experimental protocols, and contextualize their importance through the lens of one of the most successful drug classes of the modern era: the Angiotensin II Receptor Blockers (ARBs), or "sartans."

Part 1: Constructing the Core - Palladium-Catalyzed Cross-Coupling Reactions

The formation of the C(sp²)–C(sp²) bond between the two phenyl rings is the linchpin in the synthesis of any biphenyl derivative. Over the past few decades, palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation, offering high yields, broad functional group tolerance, and predictable stereochemistry.[5][6] Two methodologies, the Suzuki-Miyaura coupling and the Negishi coupling, are preeminent in this field.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to the stability, low toxicity, and commercial availability of boronic acids.[5][7]

Causality of the Catalytic Cycle: The success of the Suzuki coupling hinges on a well-orchestrated, three-step catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[8]

-

Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer and displacing the halide (X).[8]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biphenyl product (R¹-R²) and regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of 2-Cyano-4'-methylbiphenyl (Valsartan Intermediate)

This protocol describes a typical Suzuki coupling for the synthesis of a key biphenyl nitrile intermediate used in the production of Valsartan.[9]

-

Reactants & Reagents:

-

2-Chlorobenzonitrile

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene/Water solvent system

-

-

Step-by-Step Procedure:

-

To a nitrogen-purged reaction vessel, add 2-chlorobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in toluene. Stir for 10 minutes until a homogeneous solution is formed.

-

Add the catalyst solution to the reaction vessel, followed by toluene (5 vol) and water (1 vol).

-

Heat the reaction mixture to 80-90 °C and maintain with vigorous stirring for 4-6 hours, monitoring for completion by HPLC or TLC.

-

Upon completion, cool the mixture to room temperature and add water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol) to yield 2-cyano-4'-methylbiphenyl as a white solid.

-

The Negishi Coupling: Harnessing Higher Reactivity

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, also catalyzed by a nickel or palladium complex.[10][11] The primary advantage of this method lies in the high reactivity of organozinc compounds, which often allows for successful couplings where other methods, like Suzuki, may fail.[12][13] This increased reactivity, however, comes at the cost of lower functional group tolerance and sensitivity to air and moisture.

Causality of the Catalytic Cycle: The Negishi cycle mirrors the Suzuki cycle in its fundamental steps but differs in the nature of the transmetalation step.

The key difference is the transmetalation step, which involves the direct transfer of the R² group from the organozinc reagent (R²-ZnX) to the palladium center. This step is typically very fast and does not require a base, which can be advantageous for substrates sensitive to basic conditions.[12][14]

Comparative Analysis: Suzuki vs. Negishi

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids) | Organozinc |

| Stability | Reagents are generally air- and moisture-stable.[5] | Reagents are often sensitive to air and moisture.[12] |

| Toxicity | Boron compounds have low toxicity. | Zinc compounds are generally of low toxicity. |

| Functional Group Tolerance | Excellent, very broad scope.[5] | Good, but less tolerant than Suzuki due to higher reagent reactivity.[13] |

| Reaction Conditions | Requires a base for activation. | Base is not required. |

| Key Advantage | Operational simplicity and reagent stability. | High reactivity, useful for challenging substrates.[12] |

Part 2: Installing the Nitrile - Modern Cyanation Methods

The introduction of the cyano (-CN) group is a pivotal transformation in the synthesis of many pharmaceuticals.[15][16] Aryl nitriles are valuable intermediates that can be converted into amines, carboxylic acids, and, critically for ARBs, tetrazoles.[16][17]

Palladium-Catalyzed Cyanation of Aryl Halides

This method has become a powerful alternative to classical techniques like the Sandmeyer or Rosenmund-von Braun reactions, offering milder conditions and broader substrate scope.[17][18]

-

Principle: An aryl halide or triflate is coupled with a cyanide source, catalyzed by a palladium complex.

-

Cyanide Sources: A variety of cyanide sources can be used, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being popular choices due to their lower toxicity and slower release of free cyanide compared to NaCN or KCN.[17]

-

Causality in Catalyst Choice: The choice of ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., Xantphos, cataCXium A) are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.

Experimental Protocol: Cyanation of 4'-Bromomethyl-[1,1'-biphenyl]-2-carbonitrile

This protocol outlines the cyanation of an activated biphenyl bromide.

-

Reactants & Reagents:

-

4'-Bromomethyl-[1,1'-biphenyl]

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF)

-

-

Step-by-Step Procedure:

-

Charge a reaction vessel with 4'-bromomethyl-[1,1'-biphenyl] (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).

-

Purge the vessel with nitrogen and add anhydrous DMF.

-

Heat the mixture to 120 °C for 8-12 hours. Monitor the reaction's progress using TLC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Remove the solvent under vacuum and purify the resulting crude product by column chromatography to obtain the desired biphenyl nitrile.

-

Part 3: Application in Practice - The Synthesis of Angiotensin II Receptor Blockers (ARBs)

The "sartan" family of drugs represents a triumph of rational drug design and showcases the practical application of biphenyl nitrile synthesis. These drugs block the AT1 receptor, leading to vasodilation and reduced blood pressure. The iconic structural feature of most sartans is a biphenyl scaffold where an acidic group (often a tetrazole ring) is positioned ortho to the bond linking the two phenyl rings.[9][19][20] The biphenyl nitrile is the key precursor to this essential pharmacophore.

Case Study: Synthesis of Valsartan

Valsartan's synthesis is a classic example that relies on the strategic construction of a biphenyl nitrile intermediate.[9][21][22]

-

Biphenyl Formation: As detailed in the protocol above, 2-chlorobenzonitrile and 4-methylphenylboronic acid undergo a Suzuki coupling to form 2-cyano-4'-methylbiphenyl.[9][21]

-

Benzylic Bromination: The methyl group is activated for subsequent coupling via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This step can be challenging, sometimes leading to mixtures of mono- and di-brominated products.[9]

-

N-Alkylation: The resulting benzylic bromide is reacted with the L-valine methyl ester to form a new C-N bond.[23][24]

-

Acylation: The secondary amine is acylated with valeryl chloride.[9]

-

Tetrazole Formation: This is the crucial step where the nitrile is converted. The reaction with sodium azide (NaN₃), often in the presence of an organotin compound or a Lewis acid, forms the tetrazole ring, which is a bioisostere of a carboxylic acid group.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions to yield the final active pharmaceutical ingredient, Valsartan.

Conclusion and Future Outlook

Biphenyl nitrile derivatives are cornerstones of modern pharmaceutical synthesis, providing a reliable and versatile platform for the construction of complex, biologically active molecules. The mastery of palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings has made the biphenyl core readily accessible, while efficient cyanation methods provide the key handle for further functionalization. The synthesis of ARBs like Valsartan and Olmesartan beautifully illustrates the strategic power of this chemical toolkit.[25][26]

Looking forward, the field continues to evolve. A major focus is on developing more sustainable and cost-effective catalytic systems, including those that use more earth-abundant metals like nickel or iron, and improving catalyst recovery and recycling.[18][27] Furthermore, the advent of C-H activation and functionalization techniques offers the tantalizing prospect of constructing these complex scaffolds by directly coupling C-H bonds, potentially shortening synthetic routes and reducing waste.[[“]][29][30] As our synthetic capabilities grow, the role of the biphenyl nitrile scaffold in the discovery and development of new medicines is set to expand even further.

References

- Cyanation – Contract Chemistry & Custom Synthesis - Shree Ganesh Remedies. (n.d.).

-

General catalytic cycle for Suzuki-Miyaura and Negishi couplings (a), Heck reactions (b), and Buchwald–Hartwig aminations (c). - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS. (n.d.). SciELO. Retrieved February 12, 2026, from [Link]

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2021). Molecules, 26(15), 4483. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(55), 33333-33353. [Link]

-

Synthesis of Valsartan via Decarboxylative Biaryl Coupling. (2008). The Journal of Organic Chemistry, 73(19), 7818–7821. [Link]

-

Cyanation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051–3066. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18413-18451. [Link]

- New and Improved Synthesis of Valsartan. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-639.

-

Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]

-

Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). Scientific Reports, 8, 1149. [Link]

-

A short and efficient synthesis of valsartan via a Negishi reaction. (2010). Beilstein Journal of Organic Chemistry, 6, 27. [Link]

- Synthesis method of valsartan. (n.d.). Patsnap.

- Synthesis method of valsartan. (n.d.). Google Patents.

-

Research-Paper-4.pdf - Chemistry & Biology Interface. (n.d.). Retrieved February 12, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved February 12, 2026, from [Link]

-

Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. (2021). Chemistry – A European Journal, 27(72), 18055-18060. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 168. [Link]

-

Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? (2020). Molecules, 25(21), 5195. [Link]

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (2014). Organic Process Research & Development, 18(1), 266–272. [Link]

-

Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. (2024). YouTube. [Link]

-

Suzuki coupling reaction toward synthesis of biphenyl derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Distal-C-H Functionalization of Biphenyl Scaffolds Assisted by Easily Removable/Recyclable Aliphatic Nitrile Templates. (2023). Angewandte Chemie International Edition, 62(52), e202313361. [Link]

-

Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Acta Pharmaceutica Sinica B, 11(8), 2213-2232. [Link]

-

Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. (2021). PLOS ONE, 16(11), e0258797. [Link]

-

Negishi Coupling - SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]

-

Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2022). RSC Medicinal Chemistry, 13(9), 1121-1126. [Link]

-

(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

- Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. (n.d.). Google Patents.

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.

-

Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (2012). Journal of the American Chemical Society, 134(35), 14330–14333. [Link]

-

Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. (2011). Arkivoc, 2011(8), 153-166. [Link]

-

From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (2021). Molecules, 26(19), 5946. [Link]

-

Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051-3066. [Link]

-

Study of the Chemistry of ortho- and para-Biphenylnitrenes by Laser Flash Photolysis and Time-Resolved IR Experiments and by B3LYP and CASPT2 Calculations. (2006). Journal of the American Chemical Society, 128(1), 221–231. [Link]

-

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022). ACS Catalysis, 12(22), 14217–14224. [Link]

-

Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. (2015). Organic Chemistry Frontiers, 2(7), 859-872. [Link]

-

Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved February 12, 2026, from [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. (2019). International Journal of Scientific Development and Research, 4(5). [Link]

-

New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. (1993). Journal of Medicinal Chemistry, 36(18), 2589-2600. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]

- 14. youtube.com [youtube.com]

- 15. Cyanation - Contract Manufacturing & Custom Synthesis [ganeshremedies.com]

- 16. scielo.br [scielo.br]

- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 18. Cyanation - Wikipedia [en.wikipedia.org]

- 19. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rjpbcs.com [rjpbcs.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]

- 24. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]

- 25. cbijournal.com [cbijournal.com]

- 26. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. consensus.app [consensus.app]

- 29. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,3'-Dichloro-4,4'-dicyanobiphenyl: Synthesis, Characterization, and Estimated Physical Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,3'-dichloro-4,4'-dicyanobiphenyl, a halogenated aromatic dinitrile. Due to the limited availability of experimental data for this specific isomer in public literature and databases, this document focuses on a robust and well-established synthetic route for its preparation. Furthermore, it presents estimated physical properties and predicted spectroscopic characteristics based on established chemical principles and data from closely related compounds. This approach is intended to provide researchers with a scientifically grounded framework for the synthesis and handling of this compound.

Synthetic Pathway: The Sandmeyer Reaction

The synthesis of 3,3'-dichloro-4,4'-dicyanobiphenyl can be reliably achieved from its corresponding diamine precursor, 3,3'-dichloro-4,4'-diaminobiphenyl, through the Sandmeyer reaction. This classic and versatile method in organic chemistry allows for the conversion of an aromatic amino group into a diazonium salt, which is subsequently displaced by a nucleophile, in this case, a cyanide group. The reaction proceeds in two main stages: diazotization of the aromatic diamine followed by cyanation.

Reaction Workflow

Caption: Synthetic workflow for 3,3'-dichloro-4,4'-dicyanobiphenyl.

Step-by-Step Experimental Protocol

Part 1: Diazotization of 3,3'-dichloro-4,4'-diaminobiphenyl

-

In a well-ventilated fume hood, prepare a solution of 3,3'-dichloro-4,4'-diaminobiphenyl in aqueous hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0-5 °C.

-

Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the bis(diazonium) salt. The resulting solution should be kept cold for the subsequent cyanation step.

Part 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent, such as aqueous potassium cyanide or a suitable organic solvent.

-

Cool the copper(I) cyanide mixture in an ice bath.

-

Slowly and carefully add the cold bis(diazonium) salt solution from Part 1 to the stirred copper(I) cyanide mixture. Vigorous nitrogen evolution is expected, so the addition must be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3,3'-dichloro-4,4'-dicyanobiphenyl.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the pure product.

Physical Properties

| Property | 4,4'-Biphenyldicarbonitrile (Experimental) | 3,3'-dichloro-4,4'-dicyanobiphenyl (Estimated) | Rationale for Estimation |

| Molecular Formula | C₁₄H₈N₂ | C₁₄H₆Cl₂N₂ | Addition of two chlorine atoms and removal of two hydrogen atoms. |

| Molecular Weight | 204.23 g/mol | 273.12 g/mol | Increased due to the addition of two chlorine atoms. |

| Melting Point | 236-240 °C | > 240 °C | The introduction of chlorine atoms is expected to increase intermolecular forces and crystal lattice energy, thus raising the melting point. |

| Boiling Point | Not readily available | Higher than the parent compound | The significant increase in molecular weight and polarity due to the C-Cl bonds will lead to a higher boiling point. |

| Solubility | Insoluble in water | Insoluble in water | The nonpolar biphenyl core and the presence of chlorine atoms suggest very low water solubility. |

| Soluble in some organic solvents | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. | The increased polarity from the C-Cl bonds might slightly alter its solubility profile in organic solvents compared to the parent compound. |

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features for 3,3'-dichloro-4,4'-dicyanobiphenyl, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, the aromatic protons on each ring will likely appear as a set of coupled multiplets. The exact chemical shifts and coupling constants would need to be determined experimentally or through computational modeling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the nitrile carbons. The nitrile carbons are expected to appear in the region of δ 110-120 ppm. The aromatic carbons will have distinct chemical shifts influenced by the chlorine and cyano substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be a key tool for identifying the nitrile functional groups. A strong and sharp absorption band is expected in the range of 2220-2240 cm⁻¹ for the C≡N stretching vibration. Other characteristic bands for the aromatic C-H and C-C stretching, as well as C-Cl stretching, will also be present.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 272. The spectrum will also exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M+2 and M+4 peaks having relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

Safety and Handling

Given the presence of dinitrile and chlorinated aromatic functionalities, 3,3'-dichloro-4,4'-dicyanobiphenyl should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Toxicity: While specific toxicity data is not available, related compounds such as dichlorobenzidines are known to be hazardous. Therefore, this compound should be treated as potentially toxic.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

While no direct literature on the physical properties of 3,3'-dichloro-4,4'-dicyanobiphenyl was found, the synthetic methodology is based on the well-established Sandmeyer reaction. For further reading on this reaction and properties of related compounds, the following resources are recommended:

-

Sandmeyer Reaction Overviews

-

Properties of 4,4'-Biphenyldicarbonitrile

- Sigma-Aldrich. 4,4'-Biphenyldicarbonitrile product page.

-

PubChem. 4,4'-Biphenyldicarbonitrile. National Center for Biotechnology Information. PubChem Compound Database; CID=15321. Retrieved from [Link]

-

Properties of 3,3'-Dichlorobenzidine (Precursor)

Sources

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile molecular weight and formula

High-Purity Biaryl Scaffold for Medicinal Chemistry & Materials Science

Executive Summary

This technical guide profiles 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (CAS: 1068162-79-7), a symmetric polychlorinated biaryl dicarbonitrile. Often referred to in process chemistry as 3,3'-dichloro-4,4'-dicyanobiphenyl , this molecule represents a critical "linchpin" scaffold. Its structural rigidity, defined by the restricted rotation of the chlorinated biphenyl core, combined with dual para-nitrile handles, makes it a high-value intermediate for:

-

Medicinal Chemistry: Synthesis of androgen receptor antagonists and inhibitors requiring a lipophilic, electron-deficient biaryl core.

-

Advanced Materials: Precursor for high-performance polyether nitriles (PEN) and liquid crystal mesogens.

This guide details the physicochemical properties, validated synthetic protocols (Suzuki-Miyaura coupling), and critical quality control parameters required for pharmaceutical-grade applications.

Chemometric & Physicochemical Profile

Molecular Identity

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 3,3'-Dichloro-4,4'-dicyanobiphenyl; 3,3'-Dichloro-[1,1'-biphenyl]-4,4'-dicarbonitrile |

| CAS Number | 1068162-79-7 |

| Molecular Formula | C₁₄H₆Cl₂N₂ |

| SMILES | N#CC1=CC=C(C2=CC=C(C#N)C(Cl)=C2)C=C1Cl |

| InChI Key | Derived from structure |

Quantitative Properties

| Property | Value | Precision Note |

| Molecular Weight | 273.12 g/mol | Average Mass |

| Monoisotopic Mass | 271.9908 u | For High-Res MS (M+) |

| Isotopic Pattern | M (100%), M+2 (~64%), M+4 (~10%) | Characteristic Cl₂ signature |

| Predicted LogP | 4.2 ± 0.4 | Highly Lipophilic |

| Melting Point | > 220 °C (Predicted) | High lattice energy due to symmetry/polarity |

| Solubility | DMSO, DMF, THF (Good); Water (Insoluble) | Requires polar aprotic solvents |

Synthetic Architecture: The Suzuki-Miyaura Protocol

While reductive homocoupling of 4-bromo-2-chlorobenzonitrile is possible, the Suzuki-Miyaura Cross-Coupling is the industry standard for generating high-purity biaryls with minimal regio-isomeric impurities. This pathway allows for the controlled fusion of the aryl halide and the aryl boronic acid.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and stoichiometry required to synthesize the target scaffold.

Figure 1: Palladium-catalyzed cross-coupling strategy for C14H6Cl2N2 synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch of this compound.

Reagents:

-

Aryl Halide: 4-Bromo-2-chlorobenzonitrile (1.0 eq, 46.2 mmol)

-

Boronic Acid: 3-Chloro-4-cyanophenylboronic acid (1.1 eq, 50.8 mmol)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), complex with DCM (0.03 eq)

-

Base: Potassium Carbonate (

), 2.0M aqueous solution (3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inertion: Charge a 500mL 3-neck round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent homocoupling of the boronic acid). -

Solvation: Add degassed 1,4-Dioxane (200 mL) via syringe. Stir to dissolve solids.

-

Activation: Add the aqueous

solution via dropping funnel. The mixture will turn biphasic.[1] -

Reflux: Heat the reaction mixture to 90°C for 12-16 hours. Monitor via HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a Celite pad to remove Palladium black. Wash pad with EtOAc.

-

Partition filtrate between EtOAc and Water. Wash organic layer with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Acetonitrile. This removes protodeboronated byproducts.

Analytical Characterization & Quality Control

To ensure the integrity of this scaffold for downstream applications, the following analytical logic must be applied.

Structural Validation Logic

Figure 2: Decision tree for structural validation.

Key Spectral Features

-

Mass Spectrometry (ESI/APCI): Look for the molecular ion cluster at m/z 272, 274, 276 . The intensity ratio should approximate 9:6:1 , characteristic of a molecule containing two Chlorine atoms (

vs -

IR Spectroscopy: A sharp, distinct absorption band at ~2230 cm⁻¹ confirms the presence of the Nitrile (-CN) groups.

-

¹H NMR (400 MHz, DMSO-d₆): Due to the symmetry (or near-symmetry if rotation is fast), expect simplified aromatic signals in the 7.8–8.2 ppm region. The protons ortho to the Chlorine and Nitrile will show distinct splitting patterns (doublets and doublets of doublets).